molecular formula C15H20N2O3 B2739284 Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate CAS No. 952905-89-4

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate

Cat. No.: B2739284
CAS No.: 952905-89-4
M. Wt: 276.336
InChI Key: FAQNZOCRWNWFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is widely used in scientific research, including:

Safety and Hazards

The safety data sheet (MSDS) for “Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate” can be found online . It’s important to handle this compound with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate typically involves the reaction of aniline with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(benzoyl)piperidin-4-YL]acetate
  • Methyl [1-(phenylcarbamoyl)piperidin-4-YL]acetate
  • Methyl [1-(pyridin-4-ylcarbonyl)piperidin-4-YL]acetate

Uniqueness

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is unique due to its specific anilinocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studying protein interactions and developing new pharmaceuticals .

Properties

IUPAC Name

methyl 2-[1-(phenylcarbamoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)11-12-7-9-17(10-8-12)15(19)16-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQNZOCRWNWFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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